molecular formula C25H20N2O2 B2431459 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide CAS No. 1022491-16-2

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide

Cat. No.: B2431459
CAS No.: 1022491-16-2
M. Wt: 380.447
InChI Key: HTYREZKXRMCUKW-UHFFFAOYSA-N
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Description

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide typically involves the reaction of 3-phenylmethoxypyridine-2-amine with 4-phenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxycarbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy group would yield a phenylmethoxycarbonyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

The compound 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide is a member of the benzamide family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

This compound features a phenyl group, a pyridine derivative, and an amide functional group, which are crucial for its biological interactions.

The mechanism of action of this compound may involve interaction with specific biological targets, such as receptors or enzymes. The presence of the pyridine moiety suggests potential interactions through hydrogen bonding and π-π stacking with aromatic residues in target proteins. This could lead to modulation of various signaling pathways.

Anticancer Activity

Research indicates that benzamide derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated potent inhibitory effects against receptor tyrosine kinases (RTKs) such as EGFR and HER2. For instance, compounds with structural similarities to this compound showed up to 92% inhibition at low concentrations (10 nM) against EGFR, suggesting that this class of compounds may also possess anticancer potential .

Antiviral Properties

Benzamide derivatives have been investigated for their antiviral activities. A related study found that certain N-phenyl benzamides exhibited direct antiviral mechanisms against enteroviruses by stabilizing viral capsids and preventing uncoating . This mechanism could be relevant for the evaluation of this compound in antiviral research.

Case Studies

  • Anticancer Efficacy
    In a comparative study involving various benzamide derivatives, those structurally related to this compound were evaluated for cytotoxicity against different cancer cell lines. The results indicated substantial cytotoxic effects, particularly in hematological malignancies, highlighting the need for further exploration of this compound's potential as an anticancer agent .
  • Antiviral Screening
    Another investigation focused on the antiviral effects of N-phenyl benzamides against Coxsackie virus A9 (CVA9). The study revealed that specific analogs demonstrated high efficacy (EC50 values around 1 µM) while maintaining low cytotoxicity levels, suggesting a favorable therapeutic index for these compounds .

Data Table: Biological Activity Overview

Activity Type Compound Target/Mechanism Efficacy
AnticancerThis compoundInhibition of RTKs (EGFR, HER2)Up to 92% inhibition at 10 nM
AntiviralRelated N-phenyl benzamidesStabilization of viral capsidEC50 ~ 1 µM

Properties

IUPAC Name

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-25(22-15-13-21(14-16-22)20-10-5-2-6-11-20)27-24-23(12-7-17-26-24)29-18-19-8-3-1-4-9-19/h1-17H,18H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYREZKXRMCUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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